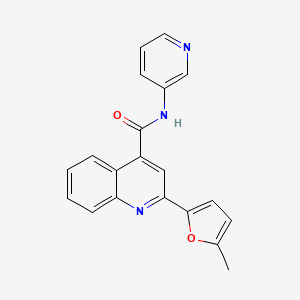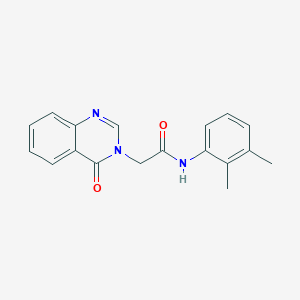![molecular formula C16H21N5OS B5753131 N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753131.png)
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as CPTH, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of thioacetamide derivatives and is known for its ability to inhibit histone acetyltransferases (HATs).
Mecanismo De Acción
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide inhibits HATs by binding to the acetyl-CoA binding site of the enzyme. This prevents the acetylation of histones, leading to altered gene expression and chromatin structure. N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to selectively inhibit the activity of p300/CBP-associated factor (PCAF), a member of the HAT family that is involved in various cellular processes, including DNA repair, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In neurodegenerative disorders, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to improve cognitive function and reduce neuroinflammation. In inflammation, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to decrease the production of pro-inflammatory cytokines, leading to reduced inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for HATs. N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have low toxicity and is well tolerated in vivo. However, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has some limitations, including its poor solubility in water, which can limit its use in some assays. Additionally, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide can inhibit other enzymes, such as histone deacetylases (HDACs), at high concentrations, leading to off-target effects.
Direcciones Futuras
For the use of N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide include the development of analogs with improved potency and selectivity, combination with other inhibitors, and combination with other therapies.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide involves the reaction of 1-phenyl-1H-tetrazol-5-thiol with cycloheptylbromide in the presence of potassium carbonate. The resulting compound is then reacted with chloroacetyl chloride to obtain N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been widely used in scientific research as a potent inhibitor of HATs. HATs are enzymes that acetylate histones, which play a crucial role in gene expression and chromatin remodeling. Inhibition of HATs by N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Propiedades
IUPAC Name |
N-cycloheptyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c22-15(17-13-8-4-1-2-5-9-13)12-23-16-18-19-20-21(16)14-10-6-3-7-11-14/h3,6-7,10-11,13H,1-2,4-5,8-9,12H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBDEVJNHQADFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(4-ethoxybenzylidene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5753066.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753071.png)
![N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5753076.png)

![6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5753110.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5753117.png)


![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5753158.png)
![3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5753162.png)
![N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5753164.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5753169.png)